2-Bromo-5-fluoro-4-nitrophenol

描述

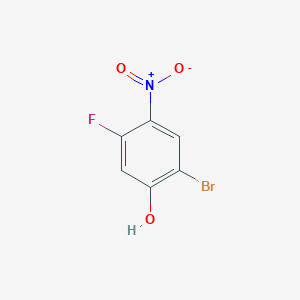

2-Bromo-5-fluoro-4-nitrophenol is an organic compound with the molecular formula C6H3BrFNO3. It is characterized by the presence of bromine, fluorine, and nitro substituents on a phenol ring. This compound is a white to yellow solid and has a molecular weight of 236 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-5-fluoro-4-nitrophenol involves the nitration of 2-bromo-4-fluorophenol. The process typically uses a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out by dissolving 2-bromo-4-fluorophenol in chloroform and adding the acid mixture dropwise at room temperature. The mixture is then heated to 40-80°C and allowed to react for a specific period. After the reaction, the organic phase is washed with water, and the solvent is evaporated to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

化学反应分析

Types of Reactions

2-Bromo-5-fluoro-4-nitrophenol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and bromine makes the compound susceptible to nucleophilic aromatic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The phenol group can be oxidized to a quinone derivative under specific conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like dimethyl sulfoxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.

Reduction: 2-Bromo-5-fluoro-4-aminophenol.

Oxidation: Quinone derivatives.

科学研究应用

Medicinal Chemistry

Application Summary:

In medicinal chemistry, 2-Bromo-5-fluoro-4-nitrophenol serves as a precursor for synthesizing pharmaceuticals. Its halogenated structure enhances biological activity, making it suitable for developing novel therapeutic agents.

Methods and Procedures:

The compound is utilized in designing small-molecule drugs through halogen exchange reactions or nucleophilic aromatic substitution.

Results and Outcomes:

Compounds derived from this compound have shown promising biological activity in preliminary screenings, including inhibitory effects on targeted enzymes or receptors.

Environmental Science

Application Summary:

Research on this compound includes its environmental impact and behavior in natural ecosystems.

Methods and Procedures:

Studies focus on the compound's degradation pathways and its persistence in various environmental conditions.

Results and Outcomes:

Findings indicate that understanding the breakdown of this compound is crucial for assessing its ecological risks and developing remediation strategies.

Analytical Chemistry

Application Summary:

In analytical chemistry, this compound is employed as a standard or reagent for method development.

Methods and Procedures:

It is used to calibrate instruments or as a reactant in chemical assays due to its well-defined spectral properties.

Results and Outcomes:

The incorporation of this compound has led to the development of precise methods for quantifying various substances using UV-Vis and IR spectroscopy.

Biochemistry

Application Summary:

this compound is studied for its interactions with biological macromolecules.

Methods and Procedures:

Researchers utilize binding studies to explore interactions with proteins or nucleic acids using techniques like X-ray crystallography or NMR spectroscopy.

Results and Outcomes:

Studies have shown that derivatives can bind to specific proteins, offering insights into inhibitor design for biochemical pathways.

Material Science

Application Summary:

Material scientists investigate this compound for developing advanced materials such as smart coatings and functional polymers.

Methods and Procedures:

The compound is incorporated into polymer matrices to exploit its halogen and nitro groups for cross-linking or further chemical modifications.

Results and Outcomes:

Materials developed with this compound exhibit enhanced thermal stability and mechanical strength, validated through tensile tests.

Biomedical Research

Application Summary:

In biomedical research, this compound is explored as a photosensitizer in photodynamic therapy (PDT) for treating cancer.

Methods and Procedures:

The compound is activated by light to produce reactive oxygen species that selectively destroy cancer cells. Efficacy is tested in vitro with cell cultures and in vivo in animal models.

Results and Outcomes:

Preliminary results suggest that derivatives effectively induce cell death in cancerous cells while sparing healthy cells, highlighting their potential as PDT agents.

Agricultural Chemistry

Application Summary:

This compound plays a role in agrochemical research aimed at developing new pesticides and herbicides.

Methods and Procedures:

It serves as a precursor in synthesizing compounds with potential pesticidal properties, assessed through bioassays against various pests.

Results and Outcomes:

Some derivatives demonstrate significant pest mortality rates with low toxicity to non-target organisms, indicating their suitability for agricultural use.

Sensor Technology

Application Summary:

this compound is integrated into chemical sensors designed to detect specific analytes due to its responsive electronic structure.

Methods and Procedures:

The compound is used in sensor arrays that change color or electrical properties upon interaction with target analytes; these changes are measured to correlate with analyte concentration.

Results and Outcomes:

The unique combination of bromine, fluorine, and nitro groups enhances the sensor's specificity compared to similar compounds.

作用机制

The mechanism of action of 2-Bromo-5-fluoro-4-nitrophenol involves its interaction with various biological targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s electrophilic nature allows it to participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways .

相似化合物的比较

Similar Compounds

- 2-Bromo-4-fluoro-6-nitrophenol

- 2-Bromo-4-nitrophenol

- 4-Bromo-2-fluoro-5-nitrophenol

Uniqueness

2-Bromo-5-fluoro-4-nitrophenol is unique due to the specific positioning of its substituents, which significantly influence its chemical behavior and interactions. The combination of bromine, fluorine, and nitro groups on the phenol ring provides distinct reactivity patterns compared to other similar compounds .

生物活性

2-Bromo-5-fluoro-4-nitrophenol is a halogenated phenolic compound with significant potential in various biological applications. Its unique structure, characterized by a bromine atom at the 2-position, a fluorine atom at the 5-position, and a nitro group at the 4-position of the benzene ring, contributes to its reactivity and biological activity. This article reviews the biological activities associated with this compound, including its applications in medicinal chemistry, environmental science, and catalytic processes.

- Molecular Formula : C₆H₃BrFNO₃

- Molecular Weight : Approximately 236 g/mol

- Physical Appearance : Brown powder

- Melting Point : 124-127 °C

- Boiling Point : Predicted at 302.4 °C

Synthesis and Reactivity

This compound is synthesized through various methods including nucleophilic aromatic substitution and halogen exchange reactions. These synthetic routes allow for modifications that enhance its biological activity. The compound's reactivity with biological systems has been extensively studied, revealing its potential to interact with proteins and enzymes, which may lead to inhibition or modulation of specific biological pathways.

Medicinal Chemistry Applications

Research indicates that derivatives of this compound exhibit promising biological activities, particularly as potential pharmaceutical agents. Notably:

- Enzyme Inhibition : Compounds derived from this phenol have shown inhibitory effects on targeted enzymes, which are crucial in various biochemical pathways. For example, studies have reported that certain derivatives can modulate metabotropic glutamate receptors (mGluRs), which are implicated in neuropsychiatric disorders .

- Photodynamic Therapy (PDT) : The compound has been explored as a photosensitizer in PDT for cancer treatment. In vitro studies demonstrated that it could effectively induce cell death in cancerous cells while sparing healthy cells, highlighting its therapeutic potential.

Environmental Impact

The environmental behavior of this compound is also of interest due to its stability and reactivity in natural ecosystems. Research has indicated that it can form nanostructures such as nanoparticles and nanowires, which have applications in environmental monitoring and catalysis.

Case Study 1: Inhibition of mGluR5 Receptors

A study investigated the effects of this compound on mGluR5 receptors, which are involved in neurotransmission. The findings suggested that this compound could modulate receptor activity, providing insights into its potential use for treating disorders like anxiety and schizophrenia .

| Parameter | Value |

|---|---|

| Receptor Type | mGluR5 |

| Mode of Action | G-protein mediated |

| Potential Disorders | Anxiety, Schizophrenia |

Case Study 2: Photodynamic Efficacy

In a series of experiments evaluating the efficacy of this compound as a PDT agent, it was found to significantly reduce tumor cell viability in vitro. The compound was activated by light to produce reactive oxygen species (ROS), leading to selective cytotoxicity against cancer cells.

| Experimental Condition | Result |

|---|---|

| Light Activation | Induced ROS production |

| Cell Viability Reduction | >70% in cancer cells |

属性

IUPAC Name |

2-bromo-5-fluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYLDENEWMZMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369139-60-5 | |

| Record name | 2-Bromo-5-fluoro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。